An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dimethoxypyridine (B38085), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural, spectral, and physicochemical characteristics, alongside established experimental protocols for its synthesis and purification. The information is presented to support its application in research and development, particularly in the field of medicinal chemistry.
Chemical and Physical Properties
2,6-Dimethoxypyridine is a colorless to light yellow liquid.[1] It is a versatile building block in organic synthesis, valued for the introduction of the 2,6-dimethoxypyridinyl moiety into more complex molecules.[2][3] The presence of two electron-donating methoxy (B1213986) groups at the 2 and 6 positions significantly influences the electron density and reactivity of the pyridine (B92270) ring.[3]
Physicochemical Data
A summary of the key physicochemical properties of 2,6-dimethoxypyridine is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.053 g/mL at 25 °C | |
| Boiling Point | 178-180 °C | |
| Flash Point | 62 °C (143.6 °F) - closed cup | |
| Refractive Index (n20/D) | 1.503 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |
| CAS Number | 6231-18-1 |
Spectral Data
The structural identity and purity of 2,6-dimethoxypyridine are routinely confirmed by various spectroscopic techniques. The key spectral data are summarized below.
The ¹H and ¹³C NMR spectra of 2,6-dimethoxypyridine are characteristic and provide definitive structural information.
Table 2: ¹H NMR Spectral Data for 2,6-Dimethoxypyridine (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 7.42 | Triplet (t) | 8.3 | H-4 | [4] |
| 6.25 | Doublet (d) | 8.3 | H-3, H-5 | [4] |
| 3.91 | Singlet (s) | N/A | -OCH₃ | [4] |
Table 3: ¹³C NMR Spectral Data for 2,6-Dimethoxypyridine (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 164.2 | C-2, C-6 | [4] |
| 139.3 | C-4 | [4] |
| 99.6 | C-3, C-5 | [4] |
| 53.3 | -OCH₃ | [4] |
Electron ionization mass spectrometry (EI-MS) of 2,6-dimethoxypyridine shows a distinct molecular ion peak and a characteristic fragmentation pattern.
Table 4: Key Fragments in the Mass Spectrum of 2,6-Dimethoxypyridine
| m/z | Proposed Fragment Ion | Loss from Precursor | Reference(s) |
| 139 | [M]⁺ | N/A | [4] |
| 124 | [M - CH₃]⁺ | •CH₃ | [4] |
| 96 | [M - CH₃ - CO]⁺ | •CH₃, CO | [4] |
The IR spectrum of 2,6-dimethoxypyridine displays characteristic absorption bands corresponding to its functional groups. Key absorptions are expected for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups. The fingerprint region (400-1400 cm⁻¹) will contain numerous peaks characteristic of the molecule.[5]
Reactivity and Applications
2,6-Dimethoxypyridine serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.[3] It is a precursor for the production of the proton pump inhibitor Pantoprazole.[6] The electron-rich nature of the pyridine ring, due to the methoxy groups, makes it susceptible to electrophilic substitution reactions.[3] Furthermore, the nitrogen atom can act as a ligand in metal-catalyzed reactions.[2]
Experimental Protocols
Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine (B45657)
This protocol describes a common method for the synthesis of 2,6-dimethoxypyridine via nucleophilic aromatic substitution.
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide (B1231860) solution (e.g., 25-30% in methanol) or sodium metal and methanol (B129727)
-
Methanol (anhydrous)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Water (deionized)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.
-
Addition of Nucleophile: Slowly add a solution of sodium methoxide in methanol to the flask. Alternatively, sodium metal can be carefully added to methanol in a separate flask to generate sodium methoxide, which is then added to the solution of 2,6-dichloropyridine. The reaction is typically carried out at an elevated temperature.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
Purification by Fractional Distillation
Crude 2,6-dimethoxypyridine can be purified by fractional distillation under reduced pressure.
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum source and pressure gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Distillation: Place the crude 2,6-dimethoxypyridine in the distillation flask. Begin heating the flask gently while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the boiling point of 2,6-dimethoxypyridine at the applied pressure. The purity of the collected fractions can be assessed by GC or NMR spectroscopy.
Visualizations
Molecular Structure
Caption: Molecular structure of 2,6-dimethoxypyridine.
Synthetic Pathway
Caption: Synthetic route to 2,6-dimethoxypyridine.
Experimental Workflow
Caption: Workflow for synthesis and purification.
Safety Information
2,6-Dimethoxypyridine is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Dimethoxypyridine | 6231-18-1 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2005-03 [nmr.chem.ualberta.ca]
- 7. rsc.org [rsc.org]
